

# An In-Depth Technical Guide to the Therapeutic Applications of ASP-2205 (Gilteritinib)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ASP-2205, also known as gilteritinib and marketed under the trade name Xospata®, is a potent, orally bioavailable small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2][3] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[2][4] This technical guide provides a comprehensive overview of the mechanism of action, pivotal clinical trial data, detailed experimental protocols, and key signaling pathways associated with gilteritinib.

#### Introduction

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Mutations in the FLT3 gene, present in approximately 30% of AML patients, are associated with a poor prognosis.[5] These mutations, most commonly internal tandem duplications (ITD) or tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[1][6] Gilteritinib was developed to target these mutations, offering a therapeutic option for this high-risk patient population.[5]

#### **Mechanism of Action**

Gilteritinib is a dual inhibitor of FLT3 and AXL receptor tyrosine kinases.[1][3]



- FLT3 Inhibition: By binding to the ATP-binding pocket of the FLT3 receptor, gilteritinib inhibits its autophosphorylation and subsequent activation.[7] This blockade disrupts downstream signaling cascades, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are crucial for leukemic cell proliferation and survival.[7][8] This inhibition ultimately leads to apoptosis of FLT3-expressing leukemic cells.[2][6] Gilteritinib is effective against both FLT3-ITD and FLT3-TKD mutations.[1]
- AXL Inhibition: The AXL receptor tyrosine kinase is implicated in resistance to FLT3
  inhibitors.[9] Its activation can provide a bypass signaling mechanism, allowing leukemic
  cells to survive despite FLT3 blockade. By inhibiting AXL, gilteritinib may overcome this
  resistance mechanism.[9]

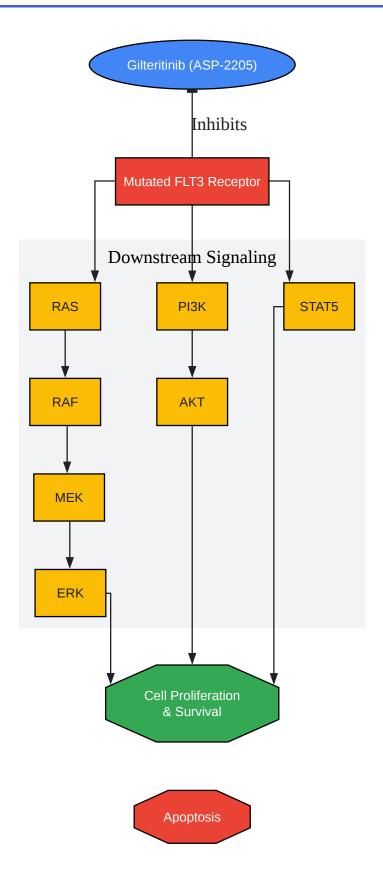
## **Signaling Pathways**

The therapeutic efficacy of gilteritinib is rooted in its ability to modulate key signaling pathways involved in AML pathogenesis.

#### **FLT3 Signaling Pathway**

Mutated FLT3 receptors are constitutively active, leading to the activation of multiple downstream pathways that promote leukemogenesis. Gilteritinib's inhibition of FLT3 phosphorylation blocks these signals.





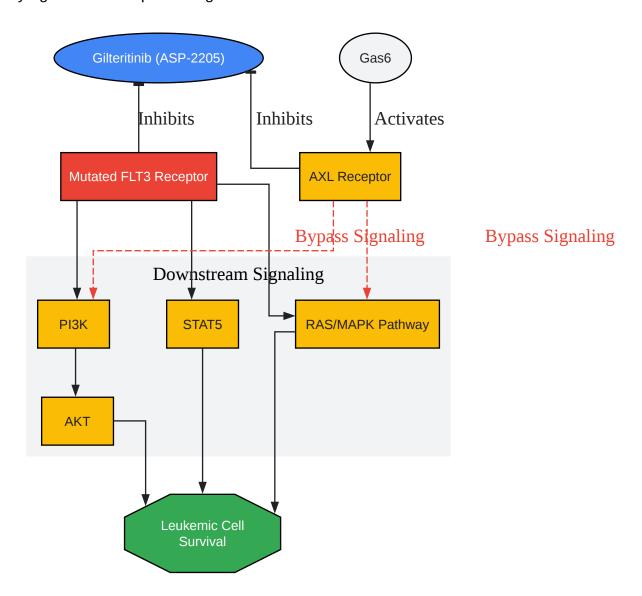
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FLT3 signaling pathway and its inhibition by gilteritinib.



#### **AXL Signaling and Resistance**

Activation of the AXL receptor tyrosine kinase, often driven by its ligand Gas6, can lead to resistance to FLT3 inhibitors by providing an alternative survival signal. Gilteritinib's dual activity against AXL helps to mitigate this resistance mechanism.



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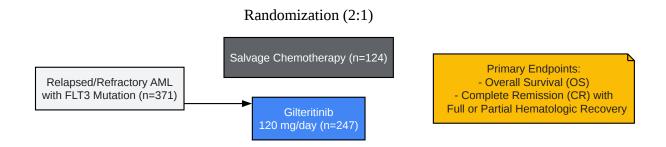
AXL-mediated resistance pathway and its inhibition by gilteritinib.

### **Clinical Efficacy: The ADMIRAL Trial**

The efficacy and safety of gilteritinib were primarily established in the Phase 3 ADMIRAL trial (NCT02421939), a randomized, open-label, multicenter study.[9]



#### **ADMIRAL Trial Design**



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Simplified workflow of the ADMIRAL clinical trial.

### **Efficacy Data**

Gilteritinib demonstrated a significant improvement in overall survival compared to salvage chemotherapy.[9]

Table 1: Key Efficacy Outcomes from the ADMIRAL Trial

Endpoint	Gilteritinib (n=247)	Salvage Chemotherapy (n=124)	Hazard Ratio (95% CI) / p-value
Median Overall Survival	9.3 months	5.6 months	0.637 (0.490, 0.830); p=0.0004[10]
1-Year Survival Rate	37%	17%	N/A[9]
Complete Remission (CR) or CR with Partial Hematologic Recovery (CRh)	21%	10.5%	N/A[3]
Median Duration of Response	11 months	1.8 months	N/A[1]



#### **Safety Profile**

The most common adverse reactions (≥20%) observed in patients treated with gilteritinib include myalgia/arthralgia, transaminase increase, fatigue/malaise, fever, non-infectious diarrhea, dyspnea, edema, rash, pneumonia, nausea, stomatitis, cough, headache, hypotension, dizziness, and vomiting.[4]

## Experimental Protocols Patient Screening and FLT3 Mutation Detection

5.1.1. Mononuclear Cell Isolation from Bone Marrow Aspirate

A common method for isolating mononuclear cells (MNCs) for downstream molecular analysis involves density gradient centrifugation using Ficoll-Paque.

- Sample Collection: Collect bone marrow aspirate into tubes containing an anticoagulant (e.g., heparin).
- Dilution: Dilute the bone marrow sample with an equal volume of phosphate-buffered saline (PBS).
- Layering: Carefully layer the diluted bone marrow sample over a FicoII-Paque solution in a conical tube.
- Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake off.
- Isolation: After centrifugation, a distinct layer of MNCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer.
- Washing: Wash the isolated MNCs with PBS and centrifuge to pellet the cells. Repeat the wash step.
- Cell Counting and Viability: Resuspend the cell pellet and determine the cell count and viability using a hemocytometer and trypan blue exclusion.
- 5.1.2. LeukoStrat® CDx FLT3 Mutation Assay



This PCR-based in vitro diagnostic test is used to detect FLT3-ITD and TKD mutations (D835 and I836).

- DNA Extraction: Extract genomic DNA from the isolated mononuclear cells.
- PCR Amplification:
  - ITD Mutations: Amplify the juxtamembrane region of the FLT3 gene using fluorescently labeled primers.
  - TKD Mutations: Amplify the tyrosine kinase domain of the FLT3 gene using fluorescently labeled primers.
- Enzyme Digestion (for TKD): Digest the TKD PCR product with the EcoRV restriction enzyme. The presence of a TKD mutation will abolish the EcoRV recognition site.
- Capillary Electrophoresis: Analyze the size of the ITD PCR products and the digested TKD PCR products using a genetic analyzer.
- Data Analysis:
  - ITD: The presence of a PCR product larger than the wild-type allele indicates an ITD mutation. The software calculates the mutant-to-wild-type signal ratio.
  - TKD: The presence of an undigested PCR product indicates a TKD mutation.

#### **ADMIRAL Trial Treatment Regimen**

- Gilteritinib Arm: Patients received a starting dose of 120 mg of gilteritinib orally once daily.
- Salvage Chemotherapy Arm: Investigators pre-selected one of the following regimens:
  - High-Intensity:
    - MEC (mitoxantrone, etoposide, cytarabine)
    - FLAG-IDA (fludarabine, cytarabine, G-CSF, idarubicin)
  - Low-Intensity:

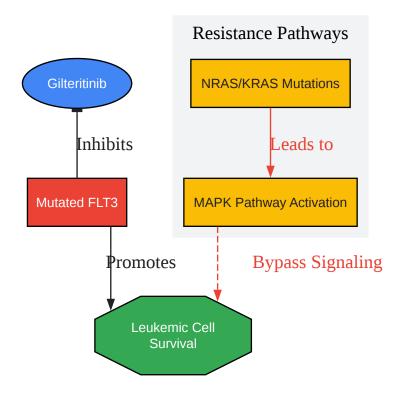


- Low-dose cytarabine (LDAC)
- Azacitidine

#### **Mechanisms of Resistance**

Despite the efficacy of gilteritinib, resistance can develop through various mechanisms.

- On-Target Resistance: Secondary mutations in the FLT3 gene can emerge, altering the drugbinding site.
- Off-Target Resistance: Activation of bypass signaling pathways is a common mechanism of resistance. The most frequently observed mechanism is the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS, KRAS), which allows the leukemic cells to circumvent the need for FLT3 signaling.[2]



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RAS/MAPK pathway activation as a mechanism of resistance to gilteritinib.

#### Conclusion



ASP-2205 (gilteritinib) represents a significant advancement in the treatment of relapsed or refractory FLT3-mutated AML. Its dual inhibition of FLT3 and AXL provides a potent and targeted therapeutic approach. Understanding the underlying signaling pathways, the nuances of clinical trial design, and the mechanisms of resistance is crucial for the continued development and optimal utilization of this and future targeted therapies in AML.

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